REACTION_CXSMILES
|
[C:1](Cl)(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].ICC[OH:14]>>[C:1]([OH:9])(=[O:14])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)Cl
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
STIRRING
|
Details
|
stirred for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
DISSOLUTION
|
Details
|
The reaction mixture was then dissolved in 50 ml of ether
|
Type
|
WASH
|
Details
|
washed with water (1×30 ml), 5% NaOH (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 138.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](Cl)(=[O:9])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5].ICC[OH:14]>>[C:1]([OH:9])(=[O:14])[CH:2]([CH2:6][CH2:7][CH3:8])[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
C(C(CCC)CCC)(=O)Cl
|
Name
|
|
Quantity
|
5.16 g
|
Type
|
reactant
|
Smiles
|
ICCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
removed from the
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
STIRRING
|
Details
|
stirred for an additional 10 minutes
|
Duration
|
10 min
|
Type
|
DISSOLUTION
|
Details
|
The reaction mixture was then dissolved in 50 ml of ether
|
Type
|
WASH
|
Details
|
washed with water (1×30 ml), 5% NaOH (2×30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CCC)CCC)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 138.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |